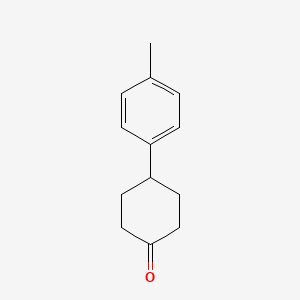

4-(4-Methylphenyl)cyclohexanone

Description

Overview of the Compound's Significance in Chemical Research

4-(4-Methylphenyl)cyclohexanone, also known as p-tolylcyclohexanone, is a white to light yellow solid with a molecular formula of C13H16O. lookchem.com Its structure, featuring a cyclohexanone (B45756) ring bonded to a p-tolyl group, provides a versatile scaffold for a variety of chemical transformations. This reactivity has positioned it as a key building block in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

The significance of this compound extends to its role in the study of reaction mechanisms and as a substrate in biocatalysis. Its interactions with enzymes and other molecular targets are of particular interest to researchers exploring new biochemical pathways. The presence of both a reactive ketone group and an aromatic ring allows for a wide range of modifications, making it an attractive starting material for generating diverse molecular libraries.

Historical Context of Cyclohexanone Derivatives in Synthetic Chemistry

Cyclohexanone and its derivatives have long been fundamental components in the toolbox of synthetic organic chemists. The six-membered ring of cyclohexanone provides a robust and conformationally well-defined framework for constructing complex three-dimensional structures. Historically, cyclohexanones have been synthesized through various methods, including the oxidation of cyclohexane (B81311) or cyclohexanol (B46403) derivatives and the reduction of phenols. nih.gov

Over the years, numerous synthetic strategies have been developed to access functionalized cyclohexanones. These include cycloaddition reactions like the Diels-Alder reaction, as well as cyclization methods such as the Dieckmann condensation and the Robinson annulation. nih.gov The development of catalytic methods, including those employing transition metals and organocatalysts, has further expanded the synthetic utility of cyclohexanone derivatives, enabling the creation of chiral molecules with high enantioselectivity. organic-chemistry.org The exploration of 4-arylcyclohexanones, a class to which this compound belongs, has been particularly fruitful in the development of new therapeutic agents. nih.govnih.gov

Scope and Research Objectives Pertaining to this compound

Current research on this compound is multifaceted, with several key objectives. A primary focus is its application as an intermediate in the synthesis of novel compounds with potential biological activity. For instance, derivatives of 4-amino-4-arylcyclohexanones have been investigated for their analgesic properties. nih.gov

Another significant area of research involves the development of new and more efficient synthetic routes to this compound and its analogs. This includes the use of environmentally friendly oxidants and catalytic systems to improve reaction yields and minimize waste. google.com Furthermore, detailed investigations into the compound's reactivity, including its behavior in reactions such as aldol (B89426) condensations and Baeyer–Villiger oxidations, continue to provide valuable insights for synthetic chemists. researchgate.net The characterization of its spectroscopic and crystallographic properties is also crucial for understanding its structure-activity relationships.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C13H16O | 188.27 | 49.0 to 53.0 | 313.9 ± 31.0 |

| Cyclohexanone | C6H10O | 98.15 | -47 | 155.65 |

| 4-Methylcyclohexanone (B47639) | C7H12O | 112.17 | -40.6 | 169.0 to 171.0 |

| 4-(4-Chlorophenyl)cyclohexanone | C12H13ClO | 208.68 | Not available | Not available |

| 4-(4-Hydroxyphenyl)cyclohexanone | C12H14O2 | 190.24 | Not available | Not available |

Spectroscopic Data for this compound

| Spectroscopy Type | Key Signals |

| ¹H NMR | Signals for methyl protons (~1.2 ppm) and phenyl protons (~7.2–7.4 ppm) |

| ¹³C NMR | Signal for carbonyl carbon (~210 ppm) and quaternary carbons |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 188.268 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHMORMQXOUOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561550 | |

| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-90-0 | |

| Record name | 4-(4-Methylphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Methylphenyl Cyclohexanone and Its Congeners

Catalytic Hydrogenation and Oxidation Routes to 4-Arylcyclohexanones

A prevalent and often industrially scalable approach to synthesizing 4-substituted cyclohexanones involves a two-step sequence: the catalytic hydrogenation of a corresponding 4-substituted phenol (B47542), followed by the selective oxidation of the resulting cyclohexanol (B46403). google.com This route is favored for its potential efficiency and the use of readily available starting materials.

Transformation from 4-Substituted Phenols to 4-Substituted Cyclohexanols

The initial step in this synthetic sequence is the hydrogenation of the aromatic ring of a 4-substituted phenol to yield a 4-substituted cyclohexanol. For the synthesis of congeners of 4-(4-methylphenyl)cyclohexanone, a model and industrially relevant starting material is p-cresol (B1678582) (4-methylphenol). The selective hydrogenation of the phenol ring while preserving the alkyl substituent is paramount.

This transformation is typically achieved through catalytic hydrogenation using various metal catalysts. For instance, the hydrogenation of p-cresol to 4-methylcyclohexanol (B52717) can be effectively carried out using catalysts such as Rhodium on alumina (B75360) pellets or Palladium on gamma-alumina (Pd/γ-Al2O3). osti.govjlu.edu.cn The reaction involves treating the phenol with hydrogen gas under specific temperature and pressure conditions in the presence of the catalyst. The process generally proceeds through the hydrogenation of the aromatic ring to first form the ketone intermediate (4-methylcyclohexanone), which is then further hydrogenated to the desired 4-methylcyclohexanol. osti.gov Research has shown that the hydrodeoxygenation (HDO) of p-cresol on certain catalysts, like Ce-Ni-W-B, proceeds via a hydrogenation-dehydration route, where p-cresol is first hydrogenated to 4-methylcyclohexanol. rsc.org

Oxidation of 4-Substituted Cyclohexanols to 4-Substituted Cyclohexanones

Following the successful hydrogenation, the second step involves the oxidation of the 4-substituted cyclohexanol to the target 4-substituted cyclohexanone (B45756). google.com This oxidation must be selective to convert the secondary alcohol to a ketone without causing cleavage of the cyclohexane (B81311) ring or other unwanted side reactions.

A variety of oxidizing agents and systems have been employed for this purpose. Traditional methods often used stoichiometric amounts of chromium-based reagents, such as Jones reagent, but these are expensive and generate significant toxic waste. google.com Modern, more environmentally friendly methods focus on catalytic oxidation. One such method uses oxygen-containing gas as the primary oxidant in the presence of a catalytic system. google.com This approach is lauded for its low cost, high selectivity, and minimal environmental impact, making it suitable for large-scale industrial production. google.com Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaClO). chemicalbook.comnih.gov For example, 4-methylcyclohexanol has been oxidized to 4-methylcyclohexanone (B47639) in high yield (98.1%) using a TEMPO catalyst system with oxygen. chemicalbook.com

Optimization of Catalytic Systems for Efficiency and Selectivity

In the continuous flow hydrogenation of p-cresol over a Pd/γ-Al2O3 catalyst, researchers achieved a stable conversion of approximately 85% with over 93% selectivity to 4-methylcyclohexanone at 100 °C and ambient pressure. osti.gov The study highlighted that selectivity is governed by the surface coverage of the reactants; high coverage of p-cresol on the catalyst surface inhibits the secondary hydrogenation of the intermediate ketone to the alcohol. osti.gov Another study on the hydrogenation of p-cresol at normal pressure investigated the effect of temperature using a Rhodium on alumina catalyst, finding optimal conversion rates at specific temperatures. jlu.edu.cn The choice of catalyst metal is also critical; molybdenum phosphide (B1233454) (MoP) catalysts have shown higher activity and selectivity towards hydrogenated products compared to molybdenum oxides or sulfides in the hydrodeoxygenation of 4-methylphenol. acs.org

| Catalyst | Starting Material | Key Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd/γ-Al2O3 | p-Cresol | 100 °C, Ambient Pressure, Flow Reactor | ~85% Conversion | >93% to 4-methylcyclohexanone | osti.gov |

| Rh on Alumina | p-Cresol | 100 °C, Normal Pressure | 33.5% Conversion | Data not specified | jlu.edu.cn |

| TEMPO/HCl/NaNO₂ | 4-Methylcyclohexanol | 45 °C, 1 MPa O₂ | 98.1% Yield | Selective to 4-methylcyclohexanone | chemicalbook.com |

Cycloaddition Reactions in the Synthesis of Functionalized Cyclohexanones

Cycloaddition reactions represent a powerful alternative for constructing the core six-membered ring of cyclohexanone derivatives. pageplace.de These reactions build the carbocyclic skeleton in a highly controlled manner, often establishing multiple stereocenters simultaneously.

Diels-Alder Reactions for Constructing the Cyclohexanone Core

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry and a prime example of a pericyclic, [4+2] cycloaddition reaction. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene (a system with four π-electrons) with a dienophile (a system with two π-electrons, typically an alkene or alkyne) to form a substituted cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org This reaction is synthetically powerful because it reliably forms six-membered rings with excellent control over stereochemical and regiochemical outcomes. wikipedia.orgcdnsciencepub.com The resulting cyclohexene can then be readily converted to the corresponding cyclohexanone through various established methods, such as ozonolysis or dihydroxylation followed by oxidative cleavage.

The driving force for the reaction is the conversion of two relatively weak π-bonds into two new, energetically more stable σ-bonds. organic-chemistry.org The reaction mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orglibretexts.org

Utilizing Substituted Dienes and Dienophiles for Regioselectivity

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer, or regioisomer, is possible. masterorganicchemistry.com The control of this regioselectivity is critical for synthesizing a specific target molecule like this compound. The outcome is largely dictated by the electronic properties of the substituents on the diene and dienophile. youtube.com

In a normal-demand Diels-Alder reaction, the rate and selectivity are enhanced when the diene bears electron-donating groups (EDGs) and the dienophile possesses electron-withdrawing groups (EWGs). organic-chemistry.orglibretexts.org The regioselectivity generally follows the "ortho-para rule". wikipedia.orgyoutube.com This can be rationalized by examining the frontier molecular orbitals (FMO) of the reactants or by considering the resonance structures, which reveal the partial positive and negative charges on the reacting carbons. youtube.comchemtube3d.com The most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

1-Substituted Dienes : A diene with a substituent at the C1 position reacts with a monosubstituted dienophile to preferentially form the "ortho" (1,2-disubstituted) product. masterorganicchemistry.com

2-Substituted Dienes : A diene with a substituent at the C2 position tends to yield the "para" (1,4-disubstituted) product as the major isomer. masterorganicchemistry.com

To synthesize this compound, one could envision a Diels-Alder reaction between a diene and a dienophile where one component contains the 4-methylphenyl (p-tolyl) group. For example, a reaction between a 1-(4-methylphenyl)-substituted diene and a dienophile like acrolein (an α,β-unsaturated carbonyl which acts as a precursor to the ketone functional group) would be expected to yield the "ortho" adduct, leading to a 3-arylcyclohexanone derivative after further steps. To achieve the desired 4-aryl substitution pattern, a 2-(4-methylphenyl)-substituted diene could be reacted with a suitable dienophile, which would favor the "para" adduct. masterorganicchemistry.com

Post-Cycloaddition Transformations, including Hydrolysis of Silyl (B83357) Enol Ethers

Following cycloaddition reactions, which form the basic cyclohexanone ring, subsequent transformations are often necessary to arrive at the target this compound. A key strategy involves the use of silyl enol ethers as versatile intermediates.

Silyl enol ethers can be readily formed from the corresponding ketone. Their importance lies in their stability and the ability to be hydrolyzed under specific conditions to regenerate the ketone. This allows for the protection of the ketone functionality while other parts of the molecule are being modified. More significantly, in the context of stereoselective synthesis, the hydrolysis of a silyl enol ether can be performed enantioselectively. For instance, the use of a chiral Brønsted acid, such as a cationic gold(I) diphosphine complex, can facilitate the enantioselective protonation of a silyl enol ether to yield an optically active ketone with high enantiomeric excess. organic-chemistry.org This method provides a powerful tool for controlling the stereochemistry at the α-position of the cyclohexanone ring.

Strategies for Diastereoselective and Enantioselective Cycloadditions

The stereoselective synthesis of the cyclohexanone skeleton is of considerable interest as it is a core structure in many natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov Achieving high levels of diastereoselectivity and enantioselectivity in the initial cycloaddition step is a highly efficient strategy.

One prominent approach involves cascade Michael-aldol reactions. beilstein-journals.orgnih.gov These reactions, when employing suitable Michael donors and acceptors, can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov For example, the reaction between enones and Michael donors like β-diketones or the double Michael addition of γ,δ-unsaturated-β-keto esters can construct the cyclohexanone ring with controlled stereochemistry. beilstein-journals.orgnih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective cycloadditions. Chiral organocatalysts, such as quinine, have been successfully used in cascade double Michael reactions to produce multicyclic spiro-compounds containing a cyclohexanone moiety with moderate to good yields and stereoselectivities. beilstein-journals.orgnih.gov The development of asymmetric versions of these reactions, for instance, using chiral phase-transfer catalysts, is an active area of research. beilstein-journals.orgnih.gov

Furthermore, β-hydroxysulfoxides can act as chiral cyclic ketone equivalents. rsc.org This methodology allows for the enantioselective synthesis of polysubstituted cyclohexanones through a sequence of reactions including aluminium-mediated conjugate additions, stereoselective reductions, and elimination. rsc.org

Multi-component Reactions and Functionalization Strategies

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures, including polyfunctionalized cyclohexanones, in a single synthetic operation. scilit.com

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound (like cyclohexanone), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. researchgate.netlingayasvidyapeeth.edu.innih.gov This reaction is instrumental in introducing aminoalkyl groups into the cyclohexanone scaffold. ias.ac.in The resulting Mannich bases are not only valuable final products but also versatile intermediates for further synthetic transformations. lingayasvidyapeeth.edu.in For instance, mono and double Mannich bases of cyclohexanone can be prepared using various primary and secondary amines and formaldehyde. researchgate.net A one-pot condensation of cyclohexanone, aromatic aldehydes, and anilines in the presence of a suitable catalyst like silica-supported phenylphosphinic acid can afford β-amino carbonyl compounds in moderate to good yields and with reasonable diastereoselectivity. researchgate.net

MCRs are particularly powerful for the stereoselective synthesis of highly substituted cyclohexanones. scilit.com A notable example is the cascade inter-intramolecular double Michael addition, which can yield highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions can be performed under mild conditions, for instance, using aqueous potassium hydroxide (B78521) with a phase-transfer catalyst. beilstein-journals.orgnih.gov The strategic use of α,β-unsaturated ketones as synthons in reactions with dinucleophiles provides another one-pot method for constructing polyfunctionalized cyclohexanes with high diastereoselectivity. scilit.com

| Reaction Type | Key Features | Stereoselectivity | Ref. |

| Cascade Michael-Aldol | Utilizes enones and suitable Michael donors. | High diastereoselectivity. | beilstein-journals.orgnih.gov |

| Organocatalytic Cascade | Employs chiral catalysts like quinine. | Moderate to good enantioselectivity and diastereoselectivity. | beilstein-journals.orgnih.gov |

| Mannich Reaction | One-pot, three-component condensation. | Can achieve reasonable diastereoselectivity. | researchgate.net |

| Double Michael Addition | Cascade inter-intramolecular reaction. | Excellent diastereoselectivity. | beilstein-journals.orgnih.gov |

Other Synthetic Approaches to this compound Skeletons

Condensation reactions are a fundamental strategy for the formation of the cyclohexanone ring. The self-condensation of cyclohexanone, an aldol (B89426) condensation reaction, can be catalyzed by both acids and bases to produce dimers. nih.gov While this specific reaction leads to a dimer rather than the target 4-arylcyclohexanone, the underlying principle of aldol-type condensations is crucial. More relevant to the synthesis of this compound are directed condensation reactions between appropriate precursors. For example, the condensation of an appropriate aldehyde with acetonyl acetone (B3395972) can be used to synthesize a 3-aryl-cyclohexanone derivative, which can then be further functionalized. researchgate.net

Preparation of Related Cyclohexanone Derivatives (e.g., 5-(4-Methylphenyl)cyclohexane-1,3-dione)

The synthesis of 5-aryl-cyclohexane-1,3-diones, such as 5-(4-Methylphenyl)cyclohexane-1,3-dione, can be effectively achieved through a Robinson annulation reaction. wikipedia.orgfiveable.memasterorganicchemistry.com This powerful ring-forming strategy combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.

In the context of synthesizing 5-(4-Methylphenyl)cyclohexane-1,3-dione, the process would commence with a Michael addition . This involves the conjugate addition of a p-tolyl nucleophile to a suitable Michael acceptor. The choice of the p-tolyl nucleophilic source is critical and can include organocuprates or other organometallic reagents derived from p-tolyl halides or boronic acids to ensure efficient 1,4-addition. The Michael acceptor would be an α,β-unsaturated carbonyl compound that, after the addition of the tolyl group, would result in a 1,5-dicarbonyl intermediate.

Table 2: Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione via Robinson Annulation

| Step | Reaction Type | Reactants | General Conditions | Intermediate/Product | Reference |

| 1 | Michael Addition | p-Tolyl nucleophile + α,β-Unsaturated carbonyl compound | Base or catalyst | 1,5-Dicarbonyl intermediate | wikipedia.orgfiveable.me |

| 2 | Intramolecular Aldol Condensation | 1,5-Dicarbonyl intermediate | Base or acid catalysis | 5-(4-Methylphenyl)cyclohexane-1,3-dione | wikipedia.orgmasterorganicchemistry.com |

Mechanistic Elucidation of Key Chemical Transformations Involving 4 4 Methylphenyl Cyclohexanone

Reaction Mechanisms Involving Enolate Intermediates

Enolates are critical reactive intermediates derived from carbonyl compounds, including 4-(4-Methylphenyl)cyclohexanone. The acidity of the α-hydrogens to the carbonyl group allows for their removal by a base, forming a nucleophilic enolate ion. lumenlearning.com This enolate is central to several carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation Pathways of Cyclohexanones and Analogues

The aldol condensation is a fundamental reaction for ketones with α-hydrogens, providing a powerful method for C-C bond formation. lumenlearning.compearson.com The process for cyclohexanones and its analogues like this compound occurs in two main stages: an aldol addition followed by dehydration. khanacademy.org

The mechanism begins with the deprotonation of an α-carbon by a base, such as a hydroxide (B78521) ion, to form a resonance-stabilized enolate. vaia.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the ketone. vaia.comyoutube.comyoutube.com This nucleophilic addition results in the formation of a β-hydroxy ketone, known as the aldol addition product. pressbooks.pub For cyclohexanone (B45756), this product is 2-(1-hydroxycyclohexyl)cyclohexan-1-one. In the case of ketones, the equilibrium for this initial addition step can be unfavorable and may favor the reactants, largely due to steric hindrance in the dimeric product. vaia.com

The subsequent step is a dehydration reaction, typically promoted by heat, where a molecule of water is eliminated to form a more stable α,β-unsaturated ketone. khanacademy.orgyoutube.com This final product is the result of the condensation.

Table 1: Mechanistic Steps of Base-Catalyzed Aldol Condensation for Cyclohexanone

| Step | Description | Intermediate/Product |

| 1 | Enolate Formation | A base removes an α-hydrogen from a cyclohexanone molecule to form a nucleophilic enolate ion, which is stabilized by resonance. vaia.comyoutube.com |

| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second cyclohexanone molecule. vaia.comyoutube.com |

| 3 | Protonation | The resulting alkoxide is protonated by water (or another proton source) to yield the β-hydroxy ketone (aldol). vaia.com |

| 4 | Dehydration | Under heating, the aldol product is dehydrated via an E1cB mechanism, eliminating a water molecule to form the final α,β-unsaturated ketone. khanacademy.orgyoutube.com |

For this compound, the mechanism is analogous. The presence of the 4-methylphenyl (p-tolyl) group at the C4 position does not interfere with the formation of the enolate at the C2 or C6 positions but does influence the steric environment and the specific structure of the resulting aldol and condensation products.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael reaction, or conjugate addition, is another vital carbon-carbon bond-forming reaction that utilizes enolates. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org The enolate of this compound can serve as an effective Michael donor.

The mechanism consists of three primary steps: masterorganicchemistry.comlibretexts.org

Enolate Formation: A base deprotonates the α-carbon of this compound to generate the nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., an enone, α,β-unsaturated ester, or nitrile). masterorganicchemistry.com This 1,4-addition is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com The attack creates a new, resonance-stabilized enolate from the Michael acceptor.

Protonation: The newly formed enolate is protonated by a proton source, yielding the final Michael adduct, which is typically a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Michael addition to substituted cyclohexanones can be complex. The enolate of the cyclohexanone derivative has two distinct faces, and the approach of the electrophilic Michael acceptor can occur from either the axial or equatorial direction, potentially leading to the formation of diastereomeric products. youtube.com

Table 2: General Scheme of the Michael Addition

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product Type |

| Enolate of this compound | α,β-Unsaturated Ketone/Ester/Nitrile | 1,5-Diketone or equivalent |

Aromatization Mechanisms of Substituted Cyclohexanones

Substituted cyclohexanones, such as this compound, can be converted into the corresponding substituted phenols through dehydrogenative aromatization. rsc.orgresearchgate.net This transformation is a valuable synthetic route as it allows for the introduction of substituents at desired positions on an aromatic ring, which is not limited by the typical ortho-, meta-, or para-directing effects of electrophilic aromatic substitution. researchgate.net

The mechanism of aromatization typically involves the removal of hydrogen atoms and is often facilitated by a catalyst. researchgate.net Common catalytic systems include those based on transition metals like palladium and copper. researchgate.net The general pathway proceeds through key intermediates:

Initial Dehydrogenation: The cyclohexanone is first oxidized to the corresponding α,β-unsaturated cyclohexenone.

Second Dehydrogenation: The cyclohexenone undergoes a further dehydrogenation to form a cyclohexadienone intermediate.

Tautomerization: The non-aromatic cyclohexadienone intermediate rapidly tautomerizes to the thermodynamically stable phenol (B47542) product. researchgate.net

Various catalytic protocols have been developed for this transformation. Palladium-catalyzed aerobic dehydrogenation utilizes oxygen as the terminal oxidant. researchgate.net Alternatively, acceptorless dehydrogenative aromatization, often using a Pd/C catalyst, releases molecular hydrogen (H₂) as the only byproduct, representing a highly atom-economical process. researchgate.net Non-metal-based methods, such as using iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), have also proven effective for the aromatization of polysubstituted cyclohexanone derivatives. samipubco.com

Table 3: Catalytic Systems for Aromatization of Cyclohexanone Derivatives

| Catalyst System | Conditions | Key Features | Reference |

| Pd-based catalysts | Aerobic or acceptorless | High efficiency, can be tuned for chemoselectivity. | researchgate.netresearchgate.net |

| Cu-based catalysts | Oxidative conditions | Common and effective for dehydrogenation. | researchgate.net |

| Iodine/DMSO | 90 °C | A metal-free, regioselective method yielding functionalized biphenyls. | samipubco.com |

Ring Expansion and Contraction Methodologies Applied to Cyclohexanone Systems

The carbocyclic framework of cyclohexanone derivatives can be chemically altered through ring expansion and contraction reactions, providing access to different ring sizes.

Ring Expansion: These methodologies transform the six-membered ring of a cyclohexanone into a seven-membered ring (a cycloheptanone (B156872) derivative).

Beckmann Rearrangement: A classic method involves converting the ketone to its oxime derivative. Treatment of the oxime of this compound with acid would induce a Beckmann rearrangement, leading to a substituted seven-membered lactam. wikipedia.org

Diazoalkane Homologation: The reaction of a cyclic ketone with a diazoalkane, such as trimethylsilyldiazomethane, in the presence of a Lewis acid catalyst can achieve a one-carbon ring expansion. organic-chemistry.org This process converts the cyclohexanone into a seven-membered ring as a silyl (B83357) enol ether, which can be hydrolyzed to the corresponding cycloheptanone.

Dowd-Beckwith Reaction: This radical-based ring expansion of cyclic ketones provides a powerful route to medium and large rings. researchgate.net

Ring Contraction: These reactions convert the six-membered ring into a five-membered cyclopentane (B165970) system.

Favorskii Rearrangement: This reaction typically starts with an α-haloketone. Treatment of an α-halo derivative of this compound with a base would lead to a ring-contracted cyclopentanecarboxylic acid derivative.

Cationic Rearrangement: A pinacol-type rearrangement can facilitate ring contraction. This process involves the formation of a carbocation and the migration of an endocyclic bond. wikipedia.org

Investigation of Oxidative Transformation Mechanisms of Cyclohexanol (B46403) Derivatives

The oxidation of the corresponding alcohol, 4-(4-methylphenyl)cyclohexanol, to this compound is a fundamental transformation that sheds light on the ketone's synthesis and reactivity. Industrially, a significant portion of cyclohexanone is produced via the oxidation of cyclohexane (B81311), which yields a mixture of cyclohexanol and cyclohexanone (known as KA oil). researchgate.netgoogle.com

The mechanism of alcohol oxidation involves the removal of the hydroxyl proton and the proton from the carbinol carbon (the carbon bearing the -OH group). researchgate.netyoutube.com Various reagents can accomplish this transformation. A mechanism using a manganese porphyrin [Mn(TPP)Cl] as a catalyst illustrates the process:

The catalyst reacts with an oxidant (e.g., PhI(OAc)₂) to form a high-valent manganese-oxo species. researchgate.net

This active species interacts with the cyclohexanol derivative, abstracting both the hydroxyl hydrogen and the α-hydrogen, often through a cyclic transition state. researchgate.net

This step results in the formation of the ketone product and the regeneration of the catalyst.

Table 4: Oxidizing Systems for Cyclohexanol Derivatives

| Reagent/System | Type | Description |

| Chromic acid (H₂CrO₄) | Chromium-based | A strong, traditional oxidant. |

| Pyridinium chlorochromate (PCC) | Chromium-based | Milder oxidant, often used for selective oxidation to aldehydes/ketones. |

| Hypochlorous acid (HOCl) | Halogen-based | Reacts to form a chlorochromate-like intermediate that facilitates oxidation. youtube.com |

| Metalloporphyrins (e.g., Mn(TPP)Cl) | Catalytic | Biomimetic systems that use a high-valent metal-oxo species for oxidation. researchgate.net |

Sigmatropic Rearrangements in Cyclohexenone Acid Synthesis

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org These reactions are powerful tools in organic synthesis due to their high degree of stereoselectivity. numberanalytics.com A notable application is the synthesis of substituted cyclohexenone acids via a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org

A modular synthetic strategy has been developed that utilizes the reaction between a pyruvate (B1213749) and an aromatic enone. nih.govhelsinki.fi The mechanism for forming the cyclohexenone acid product proceeds through a distinct pathway: acs.org

Hemiketal Formation: The enolate of a pyruvate attacks an enone in a nucleophilic fashion to form a hemiketal intermediate.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This intermediate undergoes an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement. This concerted, pericyclic step is often the source of the reaction's high diastereospecificity. acs.orgstereoelectronics.org

Intermediate Formation: A proton transfer follows the rearrangement, leading to a diketone intermediate.

Intramolecular Aldol Condensation: The diketone intermediate undergoes a ring-closing intramolecular aldol condensation, followed by the elimination of water, to yield the final cyclohexenone acid product. acs.org

This methodology could be applied to synthesize a derivative like 4-phenyl-5-(4-methylphenyl)-cyclohex-2-en-1-one-3-carboxylic acid by reacting phenylpyruvic acid with an enone synthesized in situ from p-tolualdehyde and acetone (B3395972). nih.govacs.org

Table 5: Mechanistic Pathway for Cyclohexenone Acid Synthesis

| Step | Transformation | Key Feature |

| 1 | Hemiketal Formation | Nucleophilic attack of pyruvate enolate on an enone. |

| 2 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Oxy-Cope type rearrangement; controls stereospecificity. acs.org |

| 3 | Intramolecular Aldol Condensation | Ring closure to form the six-membered ring. acs.org |

| 4 | Dehydration | Elimination of water to form the final α,β-unsaturated system. |

Stereochemical Aspects and Asymmetric Synthesis of 4 4 Methylphenyl Cyclohexanone Derivatives

Enantioselective Catalysis in the Formation of Chiral Cyclohexanone (B45756) Derivatives

The creation of stereogenic centers with high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. For 4-(4-methylphenyl)cyclohexanone derivatives, which can possess chirality at the C4 position and potentially at other positions depending on the substitution pattern, several catalytic strategies have been employed.

Organocatalysis Utilizing Chiral Secondary Amine and Thiourea (B124793) Catalysts

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. Chiral secondary amines and thiourea-based catalysts are particularly effective in activating substrates and controlling the stereochemical outcome of reactions.

Chiral secondary amines, such as those derived from proline, can react with ketones or aldehydes to form transient enamines or iminium ions. This activation strategy facilitates a variety of enantioselective transformations, including Michael additions to α,β-unsaturated compounds. While specific examples detailing the synthesis of this compound derivatives are not abundant in the literature, the general applicability of these catalysts suggests their potential. For instance, the Michael addition of a nucleophile to a chalcone (B49325) derivative bearing a p-tolyl group could be a viable route. Research has shown that pyrrolidine-based catalysts can be effective in the asymmetric Michael addition of ketones to chalcones, affording products with high diastereo- and enantioselectivity.

Bifunctional thiourea catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, have also been extensively used in asymmetric synthesis. These catalysts often incorporate a chiral scaffold and a basic moiety, such as a tertiary amine. researchgate.net This dual activation is particularly effective in reactions like the Michael addition of dicarbonyl compounds to nitroolefins and aza-Henry reactions. researchgate.net The synthesis of highly substituted chiral cyclohexanones can be achieved through cascade reactions catalyzed by bifunctional thiourea catalysts derived from cinchona alkaloids. nih.gov Although direct application to this compound is not explicitly documented, the broad utility of these catalysts in constructing complex chiral cyclic systems indicates their potential. nih.gov

Transition Metal Catalysis (e.g., Rhodium(I)-Catalyzed Asymmetric 1,4-Addition)

Transition metal catalysis, particularly with rhodium, has proven to be a highly effective method for the enantioselective 1,4-addition of aryl groups to α,β-unsaturated ketones. The rhodium(I)-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones is a well-established method for the synthesis of chiral 3-arylcyclohexanones. thieme-connect.de

A notable example relevant to the synthesis of this compound derivatives is the palladium-catalyzed asymmetric 1,4-addition of 4-tolylboronic acid to 3-methyl-2-cyclohexenone. This reaction was a key step in the total synthesis of the sesquiterpene (−)-ar-tenuifolene. rsc.org While this example uses palladium, rhodium catalysts are also highly effective for such transformations. nih.govbeilstein-journals.org The general reaction involves the use of a chiral phosphine (B1218219) ligand, such as BINAP, in conjunction with a rhodium(I) precursor. rsc.org The catalytic cycle is understood to involve the formation of an aryl-rhodium species, which then undergoes conjugate addition to the enone. rsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. Studies have shown that various chiral bisphosphine and phosphoramidite (B1245037) ligands can be employed to afford the desired products in high yields and with excellent enantiomeric excesses. nih.gov

| Catalyst System | Substrates | Product Type | Yield (%) | ee (%) | Reference |

| Rh(acac)(CO)₂ / (S)-BINAP | 2-Cyclohexenone, Phenylboronic acid | (S)-3-Phenylcyclohexanone | 99 | 97 | rsc.org |

| [Rh(C₂H₄)₂Cl]₂ / Chiral Diene | Cyclic Enones, Arylboronic Acids | 3-Arylcyclohexanones | up to 99 | up to 99 | thieme-connect.de |

| Pd(TFA)₂ / Chiral Ligand | 3-Methyl-2-cyclohexenone, 4-Tolylboronic acid | Chiral 3-(p-Tolyl)cyclohexanone derivative | - | - | rsc.org |

Biocatalytic Approaches (e.g., Monooxygenases for Asymmetric Oxidation)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as monooxygenases, can perform highly regio- and enantioselective oxidations. The Baeyer-Villiger oxidation, which converts a ketone to an ester or a lactone, is a prime example of a reaction that can be catalyzed by Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org

The asymmetric oxidation of a prochiral 4-substituted cyclohexanone, such as this compound, using a BVMO can lead to the formation of an enantioenriched lactone. This lactone can then serve as a versatile chiral building block for further synthetic transformations. Engineered E. coli expressing cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. have been shown to be effective biocatalysts for the Baeyer-Villiger oxidation of various 4-substituted cyclohexanones. researchgate.net For example, the chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639) to (R)-4-methylcaprolactone has been successfully developed. rsc.org This approach demonstrates the potential for producing chiral lactones derived from this compound with high enantioselectivity. The substrate scope of these enzymes can be broad, and their selectivity can often be tuned through protein engineering. researchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Engineered E. coli expressing CHMO | 4-Methylcyclohexanone | (R)-4-Methylcaprolactone | High | rsc.org |

| Cyclohexanone Monooxygenase (CHMO) | Cyclohexanone | ε-Caprolactone | Optically Pure | researchgate.net |

Diastereoselective Control in Cyclohexanone Syntheses

In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is crucial when synthesizing more complex derivatives of this compound. Diastereoselective control can be achieved through various synthetic strategies, including substrate control, reagent control, and catalyst control.

Cascade reactions, such as tandem Michael-aldol reactions, are powerful methods for the diastereoselective synthesis of highly substituted cyclohexanones. nih.govbeilstein-journals.org For instance, the reaction between a curcumin (B1669340) derivative and an arylidenemalonate, catalyzed by a phase-transfer catalyst, can lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org In these products, the relative stereochemistry of the substituents on the cyclohexane (B81311) ring is well-defined. beilstein-journals.org While a specific example with a 4-(4-methylphenyl) substituent is not provided, the general principles of these reactions can be applied. The stereochemical outcome is often dictated by the thermodynamic stability of the transition states leading to the different diastereomers.

Conformational Analysis of this compound Stereoisomers

The stereochemical outcome of reactions involving cyclohexanone derivatives and the biological activity of the final products are often influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane ring, and substituents can occupy either axial or equatorial positions.

For a 4-substituted cyclohexanone like this compound, the bulky 4-methylphenyl group will have a strong preference for the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. This preference will dictate the predominant conformation of both the cis and trans isomers if another substituent is present.

In the case of a trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions, leading to a highly stable conformation. Conversely, in the cis-1,4-disubstituted isomer, one substituent must be axial while the other is equatorial. Therefore, for a cis-1-X-4-(4-methylphenyl)cyclohexanone, there will be an equilibrium between two chair conformers. The conformer where the larger group (the 4-methylphenyl group) is equatorial will be significantly favored.

The presence of the carbonyl group in the cyclohexanone ring slightly flattens the chair conformation compared to cyclohexane. This can influence the energetic differences between the axial and equatorial positions of substituents. Detailed conformational analysis of specific this compound stereoisomers would likely require computational studies or advanced NMR techniques to precisely determine the conformational equilibria and the structural parameters of the preferred conformers. While specific experimental data for this compound is scarce in the literature, the principles of conformational analysis of substituted cyclohexanes provide a strong framework for predicting its behavior. nih.govresearchgate.net

Advanced Applications of 4 4 Methylphenyl Cyclohexanone in Organic Synthesis

Building Block for Complex Organic Architectures

The inherent reactivity of the cyclohexanone (B45756) ring, combined with the steric and electronic influence of the 4-p-tolyl group, makes 4-(4-methylphenyl)cyclohexanone an ideal substrate for the synthesis of elaborate polycyclic systems.

The construction of fused and spirocyclic ring systems is a central theme in synthetic chemistry, as these motifs are prevalent in natural products and pharmacologically active compounds. The cyclohexanone core of this compound provides a robust platform for such constructions.

Modern synthetic methods enable the conversion of cyclohexanone derivatives into complex fused systems. For instance, palladium-catalyzed C(sp³)–H activation and subsequent 1,4-Pd migration in cyclohexenyl precursors can produce bicyclo[4.2.0]octenes, which are fused cyclobutane (B1203170) rings. nih.gov This strategy, which relies on the activation of a C-H bond, represents a powerful tool for building strained ring systems that can be further elaborated. nih.gov Similarly, transition-metal-catalyzed "cut-and-sew" reactions, which involve the cleavage and formation of C-C bonds, can transform simple cyclobutanones into intricate fused and bridged structures, demonstrating the potential for ring-expansion and annulation strategies starting from cyclic ketones. acs.org

Spirocycles, which contain two rings connected by a single common atom, are another important class of molecules with applications in medicinal chemistry. researchgate.net General and efficient routes to spirocyclic heterocycles have been developed, such as the solid-phase synthesis of spirocyclic oximes via 1,3-dipolar cycloaddition reactions. nih.gov This method is particularly attractive for creating libraries of structurally related compounds for biological screening. nih.gov The self-condensation of cyclohexanone itself under specific conditions is known to produce highly complex spiro-ketol structures, highlighting the intrinsic reactivity of the cyclohexanone ring that can be harnessed for building molecular complexity. elsevierpure.com Given these established methodologies, this compound is a suitable starting material for creating novel fused and spirocyclic architectures bearing a p-tolyl substituent.

The six-membered carbocyclic ring of this compound can be viewed as a latent aromatic or heteroaromatic system. Through carefully chosen reaction sequences, this saturated ring can be transformed into valuable substituted phenols and heterocyclic structures.

A primary transformation is dehydrogenative aromatization. The catalytic dehydrogenation of cyclohexanones is a well-established method for synthesizing substituted phenols. rsc.org Applying this to this compound would lead to the formation of 4'-hydroxy-4-methylbiphenyl, a valuable biphenyl (B1667301) derivative.

Furthermore, the cyclohexanone moiety is an excellent precursor for constructing fused heterocyclic systems. A notable example is the Paal-Knorr pyrrole (B145914) synthesis. Research has demonstrated that 4-substituted cyclohexanones can be converted in three steps into 5-substituted 4,5,6,7-tetrahydroindoles. umn.edu This sequence typically involves the formation of an enol ether, introduction of a formylmethyl (B1220840) group at the C2 position, and subsequent cyclization with ammonia (B1221849) to form the pyrrole ring. umn.edu This strategy allows for the synthesis of various indole (B1671886) precursors, which are foundational structures in medicinal chemistry.

| Starting 4-Substituted Cyclohexanone | Resulting 5-Substituted Tetrahydroindole |

| 4-Methylcyclohexanone (B47639) | 5-Methyl-4,5,6,7-tetrahydroindole |

| 4-Phenylcyclohexanone | 5-Phenyl-4,5,6,7-tetrahydroindole |

| 4-Methoxycyclohexanone | 5-Methoxy-4,5,6,7-tetrahydroindole |

| This compound | 5-(4-Methylphenyl)-4,5,6,7-tetrahydroindole (Predicted) |

This table illustrates the utility of the Paal-Knorr synthesis on various 4-substituted cyclohexanones, with the expected product from this compound highlighted. umn.edu

Beyond indoles, the reactive ketone can participate in multicomponent reactions to build other heterocycles. For example, reactions starting with cyclohexane-1,4-dione (a related scaffold) with malononitrile (B47326) and various aldehydes yield tetrahydro-4H-chromene derivatives. nih.gov

Synthetic Intermediates for Bioactive Molecules

The derivatives of this compound are not merely academic curiosities; they serve as tangible intermediates in the synthesis of molecules with direct applications in human health and agriculture.

The utility of the this compound framework is explicitly demonstrated by its derivatives. The compound 4-Cyano-4-(4-methylphenyl)cyclohexanone , a direct derivative, is commercially cataloged for use as a pharmaceutical intermediate and in medicinal chemistry research. synhet.com The introduction of the cyano group creates a quaternary center and provides a versatile chemical handle for further elaboration into more complex drug-like scaffolds.

By analogy, related simple cyclohexanones are known precursors to important pharmaceuticals. For example, 4-methylcyclohexanone is a known intermediate in the synthesis of cyclonitrosourea, a compound with applications in treating certain cancers. patsnap.com Additionally, other 4-substituted cyclohexanones, such as 4-hydroxy-4-methylcyclohexanone, are used to synthesize key pharmaceutical intermediates like trans-4-amino-1-methylcyclohexanol. medchemexpress.com The general class of 4-substituted cyclohexanones is recognized as an important source of intermediates for the pharmaceutical field. google.com

The value of the this compound scaffold extends into the agrochemical sector. As with its role in pharmaceuticals, its derivative 4-Cyano-4-(4-methylphenyl)cyclohexanone is identified as a pesticide intermediate. synhet.com This highlights its role as a building block for creating new crop protection agents.

The broader class of 4-substituted cyclohexanones has a proven track record in agrochemical development. A prominent example is the insecticide spirotetramat, which is synthesized from 4-methoxycyclohexanone. google.com The synthesis of this modern insecticide underscores the industrial relevance of the substituted cyclohexanone motif. The development of new agrochemicals is critical for addressing global food demand and overcoming resistance to existing treatments. nih.gov The structural novelty that can be derived from the this compound core makes it an attractive starting point for discovering next-generation herbicides, fungicides, and insecticides.

Design and Synthesis of Novel Derivatized Cyclohexanones

The chemical reactivity of this compound allows for a multitude of derivatizations, leading to the creation of novel compounds with tailored properties. These derivatizations can target the ketone, the adjacent α-carbons, or the cyclohexyl ring itself.

A key example of derivatization at the α-carbon is the synthesis of 4-Cyano-4-(4-methylphenyl)cyclohexanone . This transformation, likely proceeding through a Strecker-type reaction involving the addition of a cyanide source to an imine or enamine intermediate, installs a nitrile group at the C4 position, adjacent to the aryl substituent. synhet.com This derivative is a valuable intermediate for both pharmaceutical and agrochemical synthesis. synhet.com

Another important class of derivatives is formed via aldol (B89426) or Claisen-Schmidt condensation reactions at the α-positions flanking the ketone. The reaction of cyclohexanones with aromatic aldehydes under basic or acidic conditions yields α,α'-bis(arylidene)cyclohexanones. researchgate.net Applying this methodology to this compound could produce a series of novel compounds with extended conjugation, a structural feature often associated with biological activity.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Benzaldehyde | (2E,6E)-2,6-Dibenzylidene-4-(4-methylphenyl)cyclohexanone |

| This compound | 4-Chlorobenzaldehyde | (2E,6E)-2,6-Bis(4-chlorobenzylidene)-4-(4-methylphenyl)cyclohexanone |

| This compound | 4-Methoxybenzaldehyde | (2E,6E)-2,6-Bis(4-methoxybenzylidene)-4-(4-methylphenyl)cyclohexanone |

This table shows potential novel derivatives accessible via the Claisen-Schmidt condensation.

Further synthetic modifications can lead to even more complex structures, such as 3,3,5-trimethyl-5-(4-methylphenyl)cyclohexanone , which incorporates additional alkyl groups onto the cyclohexanone ring. chemsynthesis.com The strategic design and synthesis of such novel derivatives, building upon the this compound scaffold, remains a promising avenue for the discovery of new chemical entities with unique properties and functions.

Arylcyclohexylamine Derivatives with Pharmacological Relevance

Arylcyclohexylamines are a class of compounds characterized by a cyclohexylamine (B46788) structure with an aryl group attached to the same carbon as the amine. wikipedia.org This structural motif is the foundation for a range of pharmacologically active agents. wikipedia.org The synthesis of these derivatives often involves the reductive amination of a corresponding cyclohexanone, making this compound a key precursor for analogs containing a p-tolyl group.

Research into this area has led to the development of potent analgesic compounds. For instance, 4-dimethylamino-4-(p-tolyl)cyclohexanone is a narcotic analgesic with a potency comparable to morphine. handwiki.orgnih.gov The synthesis of this class of compounds was pioneered in the 1970s, starting from an arylacetonitrile and proceeding through several steps including a double Michael reaction, cyclization, and rearrangement to form the key 4-amino-4-arylcyclohexanone structure. nih.gov Structure-activity relationship (SAR) studies revealed that the analgesic activity is highly sensitive to the substitution on the aromatic ring, with the para-methyl group being one of the most potent substitutions. nih.gov

Further extending this research, new derivatives of phencyclidine (PCP), a well-known arylcyclohexylamine, have been synthesized and evaluated. One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol, was synthesized and its analgesic effects were studied using the tail immersion test in rats. nih.gov The results indicated that this compound produces more significant analgesic effects compared to PCP, demonstrating a marked increase in pain threshold latency. nih.gov This highlights the therapeutic potential of arylcyclohexylamines derived from this compound in the development of novel pain management agents. The general pharmacological profile of arylcyclohexylamines includes NMDA receptor antagonism, which confers dissociative and anesthetic effects, and in some cases, dopamine (B1211576) reuptake inhibition. wikipedia.orgnih.gov

Table 1: Arylcyclohexylamine Derivatives of this compound

| Derivative Name | Core Structure | Reported Pharmacological Relevance | Citations |

|---|---|---|---|

| 4-Dimethylamino-4-(p-tolyl)cyclohexanone | Arylcyclohexylamine | Narcotic analgesic | handwiki.org, nih.gov |

| 1-[1-(4-Methylphenyl)(cyclohexyl)] 4-piperidinol | Phencyclidine Analog | Analgesic | nih.gov |

Cyclohexanecarboxamide and Hydrazone Derivatives for Medicinal Chemistry

The functional versatility of the ketone group in this compound allows for its conversion into other important chemical moieties, such as carboxamides and hydrazones, which are prominent in medicinal chemistry.

Cyclohexanecarboxamides are a class of compounds that can be synthesized from cyclohexanecarboxylic acids, which in turn can be derived from the corresponding cyclohexanone. While specific studies detailing the synthesis of cyclohexanecarboxamides directly from this compound are not prevalent in the reviewed literature, the general synthetic routes are well-established. For example, derivatives of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid have been synthesized and studied for their liquid-crystal characteristics. osti.gov The conversion of a ketone to a carboxylic acid can be achieved through various oxidation and rearrangement sequences, which would then be followed by amide coupling reactions to yield the desired carboxamide derivatives. These derivatives are explored for various therapeutic applications.

Hydrazone derivatives are readily synthesized by the condensation reaction between a ketone and a hydrazine (B178648) or its derivatives. researchgate.net This reaction converts the carbonyl group of this compound into a C=N-NH- functional group, known as a hydrazone. nih.govlibretexts.org The hydrazone moiety is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Hydrazones are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects. researchgate.netnih.gov

For example, studies on hydrazone derivatives of the structurally similar 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) have shown that these compounds possess significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The synthesis involves reacting the parent compound with various substituted aldehydes to form a library of hydrazones, which are then screened for biological activity. researchgate.netresearchgate.net This suggests that hydrazones derived from this compound are promising candidates for the development of new therapeutic agents.

Table 2: Potential Derivatives for Medicinal Chemistry

| Derivative Class | General Synthetic Route from Ketone | Common Bioactivities in this Class | Citations |

|---|---|---|---|

| Cyclohexanecarboxamides | Oxidation/rearrangement to carboxylic acid, followed by amide coupling | Varied; used as scaffolds in drug discovery | osti.gov |

| Hydrazones | Condensation with a substituted hydrazine | Antibacterial, antifungal, anti-inflammatory, anticancer | nih.gov, , researchgate.net, nih.gov |

Development of Cyclohexanone-Containing Molecules with Specific Bioactivities

The this compound scaffold is a foundational element for building a diverse range of molecules with targeted biological activities beyond the classes mentioned above. The inherent structure can be modified to interact with various biological targets.

The analgesic properties of 4-dimethylamino-4-(p-tolyl)cyclohexanone and 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol are prime examples of developing specific bioactivities from this starting material. handwiki.orgnih.govnih.gov The introduction of the amino group and further modifications lead to compounds that interact with opioid or other central nervous system receptors. nih.gov

Furthermore, the cyclohexanone ring itself is a key component in many natural and synthetic bioactive compounds. For instance, α,β-unsaturated derivatives of cyclohexanone, which can be prepared via aldol condensation, serve as crucial intermediates for synthesizing heterocyclic compounds like pyrazolines and isoxazolines. These resulting heterocyclic systems have been reported to possess a range of biological effects, including antibacterial, antifungal, and anti-inflammatory activities.

Other research has demonstrated that polyoxygenated cyclohexene (B86901) derivatives, structurally related to the core of this compound, can act as multi-target enzyme inhibitors relevant to type 2 diabetes and obesity. nih.gov Similarly, various heterocyclic compounds derived from cyclohexanones have been synthesized and investigated as potential antiviral agents, including inhibitors of the SARS-CoV-2 main protease. nih.gov These studies underscore the broad potential of the cyclohexanone motif as a platform for discovering new drugs. By applying established synthetic methodologies to this compound, novel molecules can be designed to target a wide spectrum of diseases.

Computational and Theoretical Studies on 4 4 Methylphenyl Cyclohexanone

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and the high-energy transition states that connect them. cam.ac.uk This information is crucial for determining reaction kinetics and thermodynamic feasibility.

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms, such as hybrid eigenvector-following, are used to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. cam.ac.uk A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. medium.com

Table 1: Representative DFT Data for a Keto-Enol Tautomerization Reaction (Illustrative Example)

| Parameter | Value in Gas Phase (kcal/mol) | Value in Ethanol (kcal/mol) |

|---|---|---|

| Activation Energy (Keto to Enol) | 38.80 | 37.35 |

| Reaction Energy (Keto to Enol) | 2.10 | 2.13 |

Data is illustrative, based on a similar system studied via DFT at the M06-2X level. nih.gov

Such calculations provide a quantitative understanding of reaction barriers and stabilities, which are fundamental to predicting chemical behavior. youtube.com

Molecular Modeling for Regioselectivity and Stereoselectivity Prediction

Molecular modeling, particularly using DFT and related theories, is instrumental in predicting the outcomes of reactions where multiple products can be formed. Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product) can be rationalized and predicted by analyzing the electronic properties of the reactants and the energetics of the various possible reaction pathways.

A powerful framework for this is the Molecular Electron Density Theory (MEDT). mdpi.comresearchgate.net In a hypothetical cycloaddition reaction involving 4-(4-methylphenyl)cyclohexanone, MEDT could be used to predict the favored product by:

Analyzing Conceptual DFT (CDFT) Indices: Reactivity indices such as chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated for the reactants. mdpi.com These indices help to predict the flow of electrons between the reacting molecules. For instance, a molecule with a higher chemical potential and nucleophilicity index will typically act as the electron donor (nucleophile). mdpi.com

Locating Transition States: The transition states for all possible regio- and stereoisomeric pathways are located. The pathway with the lowest activation energy is predicted to be the kinetically favored one, thus determining the major product.

Bonding Evolution Theory (BET): This analysis examines the changes in electron density along the reaction coordinate, providing insight into the sequence of bond formation. It can show whether new covalent bonds are formed synchronously or asynchronously. mdpi.com

For example, in a study of a [3+2] cycloaddition reaction involving a nitrone containing a 4-methylphenyl group, DFT calculations at the B3LYP/6–311++G(d,p) level successfully predicted the favored regio- and stereoisomer. mdpi.comresearchgate.net The analysis showed that the reaction leading to one specific cycloadduct was the most favorable due to a lower enthalpy and a slight increase in its polar character, as measured by the global electron density transfer (GEDT) at the transition state. mdpi.com This type of detailed analysis allows chemists to understand and predict the selectivity of complex organic reactions.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are critical to its physical and chemical properties.

Conformational Preferences: The cyclohexanone (B45756) ring most commonly adopts a chair conformation to minimize angle strain and torsional strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For this compound, the bulky 4-methylphenyl group has a strong preference for the equatorial position . libretexts.org This preference minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the group were in the axial position, clashing with the axial hydrogens on the same side of the ring. libretexts.org The molecule therefore exists predominantly in the chair conformation with the 4-methylphenyl substituent in the equatorial orientation.

Intermolecular Interactions: Computational methods can also map the types and directions of non-covalent interactions that govern how molecules pack in a solid state or interact in solution. Hirshfeld surface analysis is a common technique used for this purpose. mdpi.com This method generates a three-dimensional surface around a molecule, colored to show different types of intermolecular contacts.

Red spots on the surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions.

White areas show contacts at approximately the van der Waals distance.

In computational studies of similar cyclic ketones, Hirshfeld analysis has been used to visualize and quantify intermolecular interactions, such as C-H···O hydrogen bonds, which play a significant role in the crystal packing of the molecules. researchgate.net This provides a detailed picture of the forces holding the molecules together in a condensed phase.

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic distribution within this compound, which is key to its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich p-tolyl group, while the LUMO would be centered on the electrophilic carbonyl carbon.

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to reactivity.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, this would be the carbonyl oxygen.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. This would correspond to the carbonyl carbon and the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on each atom (Mulliken or NBO atomic charges) and the interactions between filled and empty orbitals. nih.govresearchgate.net This can confirm the polarization of the C=O bond and reveal hyperconjugative interactions that contribute to the molecule's stability.

Fukui Functions: These functions are used to model site selectivity in chemical reactions. By calculating condensed Fukui functions for each atom, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.govmdpi.com

Table 2: Representative Calculated Quantum Chemical Parameters (Illustrative)

| Parameter | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~5-6 eV | Indicates high chemical stability. researchgate.net |

| Chemical Potential (μ) | ~ -3.5 eV | Measures electron escaping tendency. mdpi.com |

| Chemical Hardness (η) | ~ 4.0 eV | Measures resistance to charge transfer. mdpi.com |

| Electrophilicity Index (ω) | ~ 1.5 eV | Indicates moderate electrophilic character. mdpi.com |

Values are representative examples based on calculations for similar organic molecules and are intended for illustrative purposes. mdpi.comresearchgate.net

Together, these computational tools provide a detailed electronic and structural profile of this compound, enabling the prediction and rationalization of its chemical behavior.

Spectroscopic and Structural Characterization Methods in Research on 4 4 Methylphenyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-(4-methylphenyl)cyclohexanone. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques used to map out the proton and carbon skeletons of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton environment. The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region (around 7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexanone (B45756) ring resonate further upfield. The proton at the C4 position, being adjacent to the aromatic ring, shows a distinct signal, while the methylene (B1212753) protons (CH₂) of the cyclohexanone ring appear as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The methyl group protons on the phenyl ring give rise to a sharp singlet at approximately 2.3 ppm.

¹³C NMR spectroscopy provides information about the carbon framework. The carbonyl carbon (C=O) of the cyclohexanone ring is readily identified by its characteristic downfield chemical shift, typically in the range of 208-212 ppm. The carbon atoms of the phenyl ring show signals in the aromatic region (around 120-150 ppm), with the quaternary carbon attached to the cyclohexyl ring and the carbon bearing the methyl group having distinct chemical shifts. The aliphatic carbons of the cyclohexanone ring and the methyl carbon of the tolyl group appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~210 |

| Aromatic CH (ortho to cyclohexyl) | ~7.2 (d) | ~129 |

| Aromatic CH (meta to cyclohexyl) | ~7.1 (d) | ~126 |

| Aromatic C (ipso, attached to cyclohexyl) | - | ~145 |

| Aromatic C (ipso, attached to methyl) | - | ~136 |

| Cyclohexyl CH (at C4) | Multiplet | ~45 |

| Cyclohexyl CH₂ (at C2, C6) | Multiplet | ~41 |

| Cyclohexyl CH₂ (at C3, C5) | Multiplet | ~35 |

| Methyl (CH₃) | ~2.3 (s) | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. d = doublet, s = singlet.

While ¹H and ¹³C NMR can establish the basic connectivity, advanced NMR techniques are often employed to determine the stereochemistry of this compound and its derivatives, particularly when chiral centers are present. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, helping to establish their relative spatial proximity and thus the stereochemical arrangement of substituents on the cyclohexanone ring. For instance, these techniques can differentiate between cis and trans isomers by observing which protons are close to each other in space.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (188.26 g/mol ).

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides valuable structural information. For ketones, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org Another significant fragmentation process is the McLafferty rearrangement, although this is less likely in a cyclic ketone like cyclohexanone itself. msu.educhegg.com

For this compound, key fragments would likely arise from the cleavage of the bonds within the cyclohexanone ring and the loss of the tolyl group. Analysis of these fragment ions helps to confirm the presence of both the cyclohexanone and the 4-methylphenyl moieties within the molecule. Predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. qiboch.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong, sharp peak corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak typically appears in the region of 1700-1725 cm⁻¹. qiboch.com The exact position of this band can be influenced by the ring strain and the electronic effects of the substituents.

Other characteristic absorption bands include:

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring and the methyl group are observed just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: These appear at various frequencies and can help confirm the substitution pattern of the aromatic ring.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group.

X-ray Crystallography for Solid-State Structure Determination